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molecular formula C16H14N4O6S B8089531 2-Amino-6-(5-methylfuran-2-yl)-5-nitropyrimidin-4-yl 4-methylbenzenesulfonate

2-Amino-6-(5-methylfuran-2-yl)-5-nitropyrimidin-4-yl 4-methylbenzenesulfonate

Cat. No. B8089531
M. Wt: 390.4 g/mol
InChI Key: RLNSDMVSUXAJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987279B2

Procedure details

A stirred suspension of 2-amino-6-(5-methyl-2-furyl)-5-nitro-4-pyrimidinol (12) (20.96 g, 0.089 mol) in dry acetonitrile (800 mL, 40 volumes) in a flame-dried three-necked flask at 22° C. was treated with triethylamine (27.24 mL, 0.196 mol, 2.2 eq). The resulting triethylamine salt was clearly insoluble in the reaction solvent, a thick yellow precipitate becoming apparent. The mixture was heated to a temperature of 50° C. and treated portionwise with para-toluenesulfonyl chloride (18.57 g, 0.097 mol, 1.1 eq). The yellow precipitate was rapidly replaced by a dark orange/brown solution. Stirring at 50° C. was continued for a further 3.5 hr, after which time LC-MS and TLC (1:1 EtOAc:iso-hexane) analysis indicated a complete reaction. The reaction mixture was cooled to 22° C. and reduced in vacuo to yield a light brown solid. This was dissolved in dichloromethane (800 mL, 40 volumes) and washed twice with 1.2-M aqueous hydrochloric acid. The organic fraction was dried over magnesium sulfate and reduced in vacuo to yield a cream coloured solid. Trituration with toluene was effective in removing excess tosyl chloride to give the required tosylate product (compound 13) as an off-white solid. Drying at 40° C. left 22.33 g (65% yield).
Quantity
20.96 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
27.24 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
18.57 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
800 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([OH:8])[C:5]([N+:9]([O-:11])=[O:10])=[C:4]([C:12]2[O:13][C:14]([CH3:17])=[CH:15][CH:16]=2)[N:3]=1.C(N(CC)CC)C.[C:25]1([CH3:35])[CH:30]=[CH:29][C:28]([S:31](Cl)(=[O:33])=[O:32])=[CH:27][CH:26]=1.CCCC(C)C>C(#N)C.ClCCl.C1(C)C=CC=CC=1.CCOC(C)=O>[CH3:17][C:14]1[O:13][C:12]([C:4]2[C:5]([N+:9]([O-:11])=[O:10])=[C:6]([O:8][S:31]([C:28]3[CH:29]=[CH:30][C:25]([CH3:35])=[CH:26][CH:27]=3)(=[O:33])=[O:32])[N:7]=[C:2]([NH2:1])[N:3]=2)=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
20.96 g
Type
reactant
Smiles
NC1=NC(=C(C(=N1)O)[N+](=O)[O-])C=1OC(=CC1)C
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
27.24 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
18.57 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC(C)C
Step Six
Name
Quantity
800 mL
Type
solvent
Smiles
ClCCl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
Stirring at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a complete reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 22° C.
CUSTOM
Type
CUSTOM
Details
to yield a light brown solid
WASH
Type
WASH
Details
washed twice with 1.2-M aqueous hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
to yield a cream
CUSTOM
Type
CUSTOM
Details
in removing excess tosyl chloride

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
CC1=CC=C(O1)C1=NC(=NC(=C1[N+](=O)[O-])OS(=O)(=O)C1=CC=C(C=C1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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